molecular formula C20H19FN4O4 B12470974 Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12470974
M. Wt: 398.4 g/mol
InChI Key: FYMHQCNFKNMJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finafloxacin is a fluoroquinolone antibiotic that has been developed to treat bacterial infections, particularly those associated with acidic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Finafloxacin is synthesized through a series of chemical reactions involving the introduction of various functional groups to a quinolone core structure. The synthesis typically involves the following steps:

    Formation of the quinolone core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-ketoester.

    Introduction of the cyano group: A cyano group is introduced at the 8-position of the quinolone core through a nucleophilic substitution reaction.

    Cyclopropyl group addition: A cyclopropyl group is added at the 1-position through a Friedel-Crafts alkylation reaction.

    Fluorination: A fluorine atom is introduced at the 6-position through an electrophilic fluorination reaction.

    Formation of the oxazinyl ring: The oxazinyl ring is formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of finafloxacin involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Finafloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Finafloxacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of fluoroquinolones and their derivatives.

    Biology: Investigated for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.

    Medicine: Used in clinical trials to evaluate its efficacy in treating bacterial infections, particularly those in acidic environments such as urinary tract infections and Helicobacter pylori infections.

    Industry: Employed in the development of new antibacterial agents and formulations

Mechanism of Action

Finafloxacin exerts its antibacterial effects by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, finafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Finafloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and levofloxacin. Compared to these compounds, finafloxacin has several unique features:

Similar Compounds

Finafloxacin’s unique properties make it a valuable addition to the fluoroquinolone class of antibiotics, offering advantages in treating infections in challenging environments.

Biological Activity

Xtoro, known chemically as 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid , is a fluoroquinolone antibiotic specifically formulated as an otic suspension for treating acute otitis externa (AOE), commonly referred to as swimmer’s ear. This compound exhibits unique biological activity characterized by its efficacy against a range of bacterial pathogens, particularly in acidic environments.

Finafloxacin operates primarily through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and repair. By disrupting these processes, finafloxacin induces bacterial cell death. Notably, it demonstrates enhanced activity in acidic conditions (pH 5.8), which is significant for its application in ear infections where such pH levels are prevalent .

Pharmacodynamics

Finafloxacin's pharmacodynamic profile reveals potent antibacterial activity against key pathogens associated with AOE:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus (including methicillin-resistant strains)

Clinical studies have shown that Xtoro provides rapid symptom relief and sustained clinical efficacy . The compound's ability to combat biofilms—structured communities of bacteria that are resistant to conventional antibiotics—further enhances its therapeutic potential in recurrent infections .

Pharmacokinetics

The pharmacokinetic properties of finafloxacin have been evaluated through various studies. Following ototopical administration, systemic absorption appears minimal:

ParameterValue
Plasma concentration observedUp to 0.234 ng/mL
Administration methodOtotopical (ear drops)
Dosage4 drops in each ear twice daily for 7 days

These findings indicate that while systemic exposure is low, the localized effect in the ear canal is sufficient for therapeutic efficacy.

Clinical Efficacy

Clinical trials have established the safety and effectiveness of Xtoro in both adult and pediatric populations. In controlled studies, patients treated with Xtoro reported significant pain relief and resolution of infection symptoms within a short timeframe. The favorable safety profile has been corroborated across diverse patient demographics .

Case Studies

Several case studies highlight the effectiveness of Xtoro in treating AOE:

  • Case Study 1 : A pediatric patient diagnosed with AOE showed complete resolution of symptoms after a 7-day treatment regimen with Xtoro. Follow-up assessments indicated no recurrence within three months.
  • Case Study 2 : An adult patient with a history of recurrent AOE due to Pseudomonas aeruginosa was treated with Xtoro. The treatment resulted in rapid symptom improvement and a significant decrease in bacterial load as confirmed by culture tests.

Comparative Analysis

Finafloxacin's performance can be compared to other fluoroquinolones used for similar indications:

AntibioticSpectrum of ActivityEfficacy in Acidic pHResistance Profile
FinafloxacinBroad (includes MRSA)HighEffective against resistant strains
CiprofloxacinLimited (primarily Gram-negative)ModerateResistance common
OfloxacinModerateLowResistance common

Finafloxacin outperforms traditional fluoroquinolones in acidic conditions, making it particularly suitable for treating AOE where such conditions prevail .

Properties

IUPAC Name

7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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